Potassium tetrathionate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

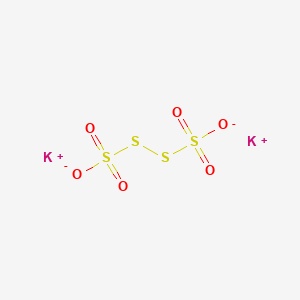

Potassium tetrathionate is a potassium salt of tetrathionic acid, typically found as a white or off-white crystalline solid. It is soluble in water and has the chemical formula K₂S₄O₆. This compound is widely used in various fields, including microbiology, chemistry, and material science, due to its unique properties as an oxidizing and reducing agent .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Potassium tetrathionate can be synthesized through the reaction of potassium thiosulfate with iodine in an aqueous solution. The reaction proceeds as follows:

2K2S2O3+I2→K2S4O6+2KI

This reaction involves the oxidation of thiosulfate to tetrathionate by iodine.

Industrial Production Methods: In industrial settings, this compound is produced by carefully controlling the reaction conditions to ensure high purity and yield. The process typically involves dissolving potassium thiosulfate in water, followed by the gradual addition of iodine while maintaining the solution at a controlled temperature. The resulting this compound is then purified through crystallization and filtration .

Types of Reactions:

Oxidation: this compound acts as an oxidizing agent in various chemical reactions. It can oxidize thiosulfate to tetrathionate.

Reduction: It can also be reduced to thiosulfate in the presence of reducing agents.

Substitution: this compound can undergo substitution reactions with other compounds, forming different sulfur-containing products.

Common Reagents and Conditions:

Oxidation: Iodine is commonly used as an oxidizing agent.

Reduction: Reducing agents such as sodium thiosulfate can be used.

Substitution: Various nucleophiles can be employed depending on the desired product.

Major Products Formed:

Oxidation: Tetrathionate is formed from thiosulfate.

Reduction: Thiosulfate is formed from tetrathionate.

Substitution: Various sulfur-containing compounds are formed depending on the nucleophile used.

Applications De Recherche Scientifique

Chemical Properties and Reactions

Chemical Structure: Potassium tetrathionate consists of tetrathionate ions (S4O6^2-) with potassium cations. Its structure allows it to participate in redox reactions, making it a valuable reagent in chemical synthesis.

Oxidizing and Reducing Agent: It serves as both an oxidizing and reducing agent, facilitating various chemical reactions. For instance, it can reduce metal ions such as silver and copper, leading to the precipitation of metallic forms from their respective solutions.

Chemistry

- Analytical Chemistry: this compound is employed in iodometric determinations of iodine and as a reagent in various titrations.

- Synthesis of Sulfur-Containing Compounds: It is used to create sulfur-containing materials, which are important in organic synthesis.

Biology

- Microbial Metabolism Studies: It is utilized in examining sulfur metabolism in microorganisms such as Acidithiobacillus caldus. This bacterium can utilize this compound as an energy source, which is crucial for understanding biogeochemical cycles.

- Selective Enrichment Media: this compound is a key component in tetrathionate broth, used for the selective enrichment of Salmonella species from environmental samples .

Medicine

- Microbiological Research: While not directly used in clinical medicine, this compound supports medical research by enhancing the growth of specific bacteria that can be studied for pathogenicity or antibiotic resistance .

- Probiotic Development: Recent studies have engineered probiotics capable of utilizing tetrathionate to inhibit Salmonella spp., showcasing its potential in therapeutic applications .

Water Treatment

This compound has been explored for its potential in controlling microbial populations in water treatment processes due to its antimicrobial properties .

Food Preservation

Its ability to inhibit certain bacteria makes it a candidate for food preservation applications, helping to prolong shelf life by controlling spoilage organisms .

Data Table: Comparison with Similar Compounds

| Compound Name | Chemical Formula | Unique Characteristics |

|---|---|---|

| This compound | K2O6S4 | Acts as both an oxidizing and reducing agent; selective for Salmonella |

| Potassium Thiosulfate | K2S2O3 | Commonly used in photography; less reactive than tetrathionate |

| Sodium Tetrathionate | Na2O6S4 | Similar structure; used primarily in biochemical assays |

| Sodium Thiosulfate | Na2S2O3 | Widely used as a reducing agent; common in medical applications |

Case Study 1: Microbial Pathway Analysis

Research utilizing this compound has demonstrated its role in the metabolic pathways of Acidithiobacillus caldus, highlighting its importance as an energy source and its implications for bioleaching processes.

Case Study 2: Probiotic Engineering

A study developed a genetically engineered strain of E. coli that utilizes this compound to inhibit Salmonella spp. This innovative approach showcases the compound's potential application in developing probiotics that can target specific pathogens under inflammatory conditions .

Mécanisme D'action

Potassium tetrathionate exerts its effects primarily through redox reactions. As an oxidizing agent, it can accept electrons from other compounds, thereby oxidizing them. Conversely, as a reducing agent, it can donate electrons to other compounds, reducing them. These redox properties make it a versatile reagent in various chemical and biological processes. The molecular targets and pathways involved depend on the specific reaction and the compounds involved .

Comparaison Avec Des Composés Similaires

Sodium tetrathionate: Similar in structure and properties but uses sodium instead of potassium.

Potassium thiosulfate: A related compound that can be oxidized to form potassium tetrathionate.

Sodium thiosulfate: Similar to potassium thiosulfate but uses sodium instead of potassium.

Uniqueness: this compound is unique due to its dual role as both an oxidizing and reducing agent. This versatility allows it to participate in a wide range of chemical reactions, making it valuable in research and industrial applications. Its specific use in microbiological media for the selective enrichment of Salmonella species also sets it apart from other similar compounds .

Propriétés

Numéro CAS |

13932-13-3 |

|---|---|

Formule moléculaire |

H2KO6S4 |

Poids moléculaire |

265.4 g/mol |

InChI |

InChI=1S/K.H2O6S4/c;1-9(2,3)7-8-10(4,5)6/h;(H,1,2,3)(H,4,5,6) |

Clé InChI |

WLCXUVHORWQORH-UHFFFAOYSA-N |

SMILES |

[O-]S(=O)(=O)SSS(=O)(=O)[O-].[K+].[K+] |

SMILES canonique |

OS(=O)(=O)SSS(=O)(=O)O.[K] |

Key on ui other cas no. |

13932-13-3 |

Pictogrammes |

Irritant |

Numéros CAS associés |

13760-29-7 (Parent) |

Synonymes |

Potassium Tetrathionate Sodium Tetrathionate Tetrathionate, Potassium Tetrathionate, Sodium Tetrathionic Acid Tetrathionic Acid, Calcium Salt (1:1) Tetrathionic Acid, Dipotassium Salt Tetrathionic Acid, Disodium Salt Tetrathionic Acid, Disodium Salt, Dihydrate |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.